3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
3-[3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrazol ring, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps, starting with the formation of the pyrazol ring. One common method includes the reaction of hydrazine with a suitable ketone or aldehyde to form the pyrazol ring, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In industry, it can be used in the production of materials with specific properties, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which 3-[3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Cinnamic Acid: A well-known compound with a similar structure but lacking the pyrazol ring.
Hydroxycinnamic Acid: Similar to cinnamic acid but with a hydroxyl group instead of a methoxy group.
Pyrazole Derivatives: Other compounds containing the pyrazol ring but with different substituents.
Uniqueness: 3-[3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid stands out due to its combination of the pyrazol ring, phenyl group, and methoxy group, which provides unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
(E)-3-[3-(2-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-6-5-9-16(17)19-14(11-12-18(22)23)13-21(20-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBECWNLDCJTA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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